molecular formula C7H8IrO4 B13399903 Dicarbonylacetylacetonato iridium(I)

Dicarbonylacetylacetonato iridium(I)

Cat. No.: B13399903
M. Wt: 348.35 g/mol
InChI Key: NMFBREHTKYXYKM-FGSKAQBVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dicarbonylacetylacetonato iridium(I) (CAS: 14023-80-4) is a neutral iridium(I) complex with the molecular formula C₇H₇IrO₄ and a molecular weight of 347.37 g/mol . It features two carbonyl ligands and one acetylacetonato (acac) ligand coordinated to the iridium center. This compound is commercially available with a typical purity of ≥98% and is used in specialized research applications, particularly in photophysical studies and catalysis . Its structure enables reversible redox behavior and tunable electronic properties, making it a candidate for advanced materials science .

Properties

Molecular Formula

C7H8IrO4

Molecular Weight

348.35 g/mol

IUPAC Name

carbon monoxide;(Z)-4-hydroxypent-3-en-2-one;iridium

InChI

InChI=1S/C5H8O2.2CO.Ir/c1-4(6)3-5(2)7;2*1-2;/h3,6H,1-2H3;;;/b4-3-;;;

InChI Key

NMFBREHTKYXYKM-FGSKAQBVSA-N

Isomeric SMILES

C/C(=C/C(=O)C)/O.[C-]#[O+].[C-]#[O+].[Ir]

Canonical SMILES

CC(=CC(=O)C)O.[C-]#[O+].[C-]#[O+].[Ir]

Origin of Product

United States

Preparation Methods

Synthesis Route 1: Iridium Trichloride Hydrate and 1,5-Cyclooctadiene

  • Initial Reaction : Iridium trichloride hydrate (IrCl$$3 \cdot 3$$H$$2$$O) reacts with 1,5-cyclooctadiene (COD) to form the intermediate [Ir(COD)(μ-Cl)]$$_2$$. This step is typically conducted under a Schlenk vacuum line, ensuring an inert atmosphere.

  • Carbonylation : The intermediate is then treated with carbon monoxide (CO) to introduce carbonyl groups, resulting in a color change from yellow to blue-black.

  • Acetylacetonate Formation : The carbonylated intermediate reacts with acetylacetone to yield dicarbonylacetylacetonato iridium(I). This process is characterized by high yield and purity.

Key Conditions and Yields

  • Reaction Conditions : The initial reaction between iridium trichloride hydrate and 1,5-cyclooctadiene is typically conducted at reflux for several hours. The yield for this step is reported to be greater than 95%.

  • Carbonylation and Acetylacetonate Formation : The introduction of CO and subsequent reaction with acetylacetone results in a final product yield of over 90% with a purity exceeding 99%.

Comparison of Preparation Routes

Route Starting Material Yield Purity Complexity
Route 1 IrCl$$3 \cdot 3$$H$$2$$O & COD >95% (Intermediate), >90% (Final) >99% Moderate
Route 2 Ir(CO)$$2$$(NH$$2$$CH(CH$$3$$)$$3$$(μ-Cl)) Difficult Synthesis, High Cost - High

Route 1 is preferred due to its simpler process and higher yield compared to Route 2, which involves more complex and expensive starting materials.

Research Findings and Perspectives

The preparation of dicarbonylacetylacetonato iridium(I) has been optimized to achieve high yields and purity. This is crucial for its application in MOCVD and as a catalyst. The use of iridium trichloride hydrate as a starting material simplifies the synthesis process, making it more cost-effective and efficient.

Chemical Reactions Analysis

Types of Reactions: Dicarbonylacetylacetonato iridium(I) undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: Dicarbonylacetylacetonato iridium(I) is used as a precursor in the synthesis of various iridium complexes. It is also employed in catalysis, particularly in hydrogenation and hydroformylation reactions .

Biology: In biological research, this compound is used to study the interactions of iridium complexes with biomolecules.

Medicine: Dicarbonylacetylacetonato iridium(I) is being investigated for its potential use in cancer therapy. Iridium complexes have shown promise as anticancer agents due to their ability to interact with DNA and induce cell death .

Industry: In the industrial sector, this compound is used in the production of iridium-based materials, such as thin films and coatings. It is also employed in the manufacture of electronic components and sensors .

Mechanism of Action

The mechanism of action of dicarbonylacetylacetonato iridium(I) involves its ability to coordinate with various ligands and undergo redox reactions. The central iridium atom can interact with molecular targets, such as DNA or proteins, leading to changes in their structure and function. These interactions are mediated by the compound’s ability to form stable coordination complexes with the target molecules .

Comparison with Similar Compounds

Iridium(I) Complex

  • OLEDs : Neutral iridium(III) analogues dominate OLED emitters due to long triplet lifetimes (~µs) and color-tunability via ligand modification. The Ir(I) variant may serve as a precursor for such materials .
  • Electrochemistry : Reversible redox properties enable applications in sensors and energy storage .

Rhodium(I) Complex

  • Catalysis: Widely used in carbonylative silylcarbo-cyclization and conjugate addition reactions. For example, it catalyzes the synthesis of isodomoic acids and arylboronic acid additions to enones .
  • Industrial Availability : Available in bulk quantities (up to 25 kg), reflecting its established role in organic synthesis .

Key Contrast : Iridium complexes are prioritized in photophysics, while rhodium derivatives excel in catalytic transformations.

Q & A

What are the established synthetic routes for Dicarbonylacetylacetonato iridium(I), and what are the critical parameters affecting yield and purity?

Level: Basic
Methodological Answer:
Dicarbonylacetylacetonato iridium(I) is typically synthesized via ligand substitution reactions involving iridium precursors like [Ir(CO)₂Cl]₂ and acetylacetone (Hacac). Key parameters include:

  • Temperature Control: Reactions often require refluxing in inert solvents (e.g., THF) to stabilize intermediates and prevent ligand degradation .
  • Ligand Ratios: Stoichiometric excess of acetylacetone ensures complete substitution of chloride ligands.
  • Atmosphere: Conducting synthesis under a CO atmosphere preserves the dicarbonyl structure .
    Yield optimization may involve post-synthetic purification via recrystallization using dichloromethane/hexane mixtures.

How does the electronic structure of Dicarbonylacetylacetonato iridium(I) influence its catalytic activity in hydrogenation reactions compared to other iridium complexes?

Level: Advanced
Methodological Answer:
The low oxidation state (Ir⁺) and π-accepting CO ligands in Dicarbonylacetylacetonato iridium(I) create an electron-deficient metal center, enhancing oxidative addition reactivity. Comparative studies with cationic Ir complexes (e.g., [Ir(cod)(PPh₃)₂]⁺) reveal:

  • Substrate Activation: The acetylacetonato ligand stabilizes transient intermediates during C–H bond activation, as seen in benzylic C–H functionalization .
  • Enantioselectivity: Unlike phosphine-ligated Ir catalysts, the rigid acetylacetonato backbone limits stereochemical flexibility, reducing enantioselectivity in asymmetric hydrogenation (e.g., <76% ee vs. >99% ee for N-arylimine hydrogenation with chiral Ir catalysts) .
    Computational DFT studies are recommended to map electronic effects on transition states .

What spectroscopic techniques are most effective for characterizing the coordination environment of Dicarbonylacetylacetonato iridium(I), and how can data contradictions be resolved?

Level: Basic
Methodological Answer:

  • Infrared (IR) Spectroscopy: CO stretching frequencies (ν(CO) ~2000–2100 cm⁻¹) confirm the presence of dicarbonyl ligands. Shifts in ν(CO) indicate changes in electron density at the Ir center .
  • NMR Spectroscopy: ¹H NMR can detect acac ligand proton environments, but paramagnetic broadening in Ir(I) complexes may require low-temperature measurements .
  • X-ray Diffraction: Single-crystal XRD is critical for resolving ambiguities in ligand geometry. For example, conflicting IR data (e.g., unexpected ν(CO) shifts) may arise from solvent adducts, which XRD can clarify .
    Contradictions between techniques should be addressed by cross-validating with elemental analysis and mass spectrometry.

When encountering discrepancies in catalytic performance data between experimental and theoretical studies of Dicarbonylacetylacetonato iridium(I), what strategies can researchers employ to reconcile these differences?

Level: Advanced
Methodological Answer:
Discrepancies often arise from oversimplified computational models or unaccounted experimental variables. Strategies include:

  • Model Refinement: Incorporate solvation effects and counterions in DFT calculations. For example, solvent coordination (e.g., THF) may alter Ir’s electron density .
  • Kinetic Profiling: Compare experimental turnover frequencies (TOF) with computed activation barriers. Discrepancies may indicate unobserved intermediates, necessitating in-situ spectroscopic monitoring (e.g., stopped-flow IR) .
  • Error Analysis: Quantify uncertainties in experimental measurements (e.g., ±5% yield variability) and computational approximations (e.g., basis set limitations) to identify statistically significant gaps .

What experimental design considerations are critical for studying the photophysical properties of Dicarbonylacetylacetonato iridium(I) in OLED applications?

Level: Advanced
Methodological Answer:

  • Host-Guest Interactions: Use complementary binders (e.g., cyclodextrins) to isolate Ir complexes in polymer matrices. Fluorescence quenching studies can validate host-guest binding efficiency .
  • Luminescence Lifetime Measurements: Time-resolved photoluminescence (TRPL) distinguishes radiative vs. non-radiative decay pathways. For example, aggregation-induced quenching can be mitigated by optimizing doping concentrations .
  • Comparative Studies: Benchmark against Ir(III) complexes (e.g., Ir(ppy)₃) to evaluate color purity and quantum yield trade-offs.

How can researchers address challenges in reproducing catalytic results with Dicarbonylacetylacetonato iridium(I) across different laboratories?

Level: Advanced
Methodological Answer:
Reproducibility issues often stem from:

  • Oxygen Sensitivity: Ir(I) complexes are prone to oxidation. Standardize glovebox protocols for synthesis and catalysis .
  • Substrate Purity: Trace impurities (e.g., peroxides in solvents) can deactivate catalysts. Pre-treatment with molecular sieves or Al₂O₃ is advised .
  • Reporting Standards: Detailed documentation of reaction conditions (e.g., CO pressure, stirring rate) using tools like the CRediT taxonomy enhances cross-lab comparability .

What are the limitations of Dicarbonylacetylacetonato iridium(I) in mediating radical-free C–H activation, and how can these be overcome?

Level: Advanced
Methodological Answer:

  • Substrate Scope: The complex shows selectivity for benzylic C–H bonds but is ineffective for aliphatic systems. Computational screening (e.g., Hammett σ values) can identify electron-rich arenes compatible with Ir’s electrophilic character .
  • Catalyst Deactivation: Ligand dissociation under high temperatures leads to Ir aggregation. Stabilizing additives (e.g., N-heterocyclic carbenes) or lower reaction temperatures (≤80°C) mitigate this .

How should researchers design a mechanistic study to differentiate between inner-sphere and outer-sphere pathways in Dicarbonylacetylacetonato iridium(I)-catalyzed reactions?

Level: Advanced
Methodological Answer:

  • Kinetic Isotope Effects (KIE): Measure KIE for C–H vs. C–D bond activation. A large KIE (>2) supports inner-sphere mechanisms involving direct Ir–H bonding .
  • Steric Effects: Introduce bulky substituents on the acac ligand. If reaction rates decrease significantly, an inner-sphere pathway (requiring substrate proximity) is likely .
  • Spectroscopic Trapping: Use low-temperature EPR or EXAFS to detect transient Ir intermediates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.